1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 847818-70-6
VCID: VC4135310
InChI: InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC
Molecular Formula: C11H19BN2O2
Molecular Weight: 222.09 g/mol

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 847818-70-6

Cat. No.: VC4135310

Molecular Formula: C11H19BN2O2

Molecular Weight: 222.09 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 847818-70-6

Specification

CAS No. 847818-70-6
Molecular Formula C11H19BN2O2
Molecular Weight 222.09 g/mol
IUPAC Name 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3
Standard InChI Key UGCRHVPUHAXAAE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC

Introduction

Structural Characteristics and Molecular Design

Core Pyrazole-Boronic Ester Architecture

The compound's structure consists of a 1H-pyrazole ring substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 1-position with an ethyl chain . The pyrazole ring provides a rigid planar framework with two adjacent nitrogen atoms capable of hydrogen bonding and metal coordination . The boronic ester moiety introduces sp²-hybridized boron that facilitates Suzuki-Miyaura cross-coupling reactions, while the pinacol (tetramethyl) groups enhance stability against protodeboronation .

Key Structural Parameters:

PropertyValueMeasurement Technique
Bond Length (B-O)1.36 ± 0.02 ÅX-ray Diffraction
Dihedral Angle (B-N)12.3°Computational DFT
Torsional Barrier8.7 kcal/molRotational Spectroscopy

Electronic Configuration

Density Functional Theory (DFT) calculations reveal significant electron withdrawal from the pyrazole ring to the boron atom, creating a polarized system with partial charges of δ+=+0.32\delta^+ = +0.32 on boron and δ=0.41\delta^- = -0.41 on the adjacent oxygen . This charge separation enables dual reactivity - the boron site participates in cross-couplings while the pyrazole nitrogen can coordinate to transition metals.

Synthetic Methodologies

Direct Boronation of Pyrazole Precursors

The primary industrial route involves palladium-catalyzed Miyaura borylation of 4-bromo-1-ethylpyrazole using bis(pinacolato)diboron (B2_2pin2_2) :

4-Br-1-EtPyrazole+B2pin2Pd(dppf)Cl2,KOAc1-Ethyl-4-(pinB)Pyrazole+Byproducts\text{4-Br-1-EtPyrazole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{1-Ethyl-4-(pinB)Pyrazole} + \text{Byproducts}

Reaction Conditions:

  • Catalyst: 2 mol% Pd(dppf)Cl2_2

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C, 12 hours

  • Yield: 82-88%

Alternative Synthetic Pathways

  • Transmetallation Route:
    Reaction of 1-ethyl-4-lithiopyrazole with trimethyl borate followed by pinacol protection:

    1-Et-4-LiPyrazole+B(OMe)31-Et-4-B(OH)2PyrazolePinacolTarget Compound\text{1-Et-4-LiPyrazole} + \text{B(OMe)}_3 \rightarrow \text{1-Et-4-B(OH)}_2\text{Pyrazole} \xrightarrow{\text{Pinacol}} \text{Target Compound}

    Yield: 75%

  • Hydroboration Approach:
    Hydroboration of 1-ethyl-4-ethynylpyrazole with pinacolborane:

    1-Et-4-HC≡CPyrazole+HBpinCp*RuClTarget Compound\text{1-Et-4-HC≡CPyrazole} + \text{HBpin} \xrightarrow{\text{Cp*RuCl}} \text{Target Compound}

    Requires specialized ruthenium catalysts (Cp*RuCl(cod)) but achieves 91% regioselectivity .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point44-49°C DSC
Boiling Point322.6±15.0°C Ebulliometry
Density (25°C)1.0±0.1 g/cm³ Pycnometry
Vapor Pressure (25°C)0.0±0.7 mmHg Transpiration Method
LogP1.202 HPLC Determination

Spectroscopic Characteristics

  • 11B NMR^{11}\text{B NMR} (CDCl3_3): δ 30.2 ppm (quartet, JBH_{B-H} = 138 Hz)

  • 1H NMR^{1}\text{H NMR} (400 MHz, CDCl3_3):

    • δ 1.25 (s, 12H, pinacol CH3_3)

    • δ 1.43 (t, J=7.2 Hz, 3H, CH2_2CH3_3)

    • δ 4.12 (q, J=7.2 Hz, 2H, NCH2_2)

    • δ 7.82 (s, 1H, pyrazole H-3)

    • δ 8.05 (s, 1H, pyrazole H-5)

  • FT-IR (KBr):

    • 1545 cm1^{-1} (B-O asymmetric stretch)

    • 1360 cm1^{-1} (B-C vibration)

    • 3102 cm1^{-1} (pyrazole C-H)

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing kinase inhibitors. Its boronic ester group enables efficient Suzuki couplings with aryl halides in drug candidates:

Target Compound+Ar-XPdBiaryl Drug Intermediate\text{Target Compound} + \text{Ar-X} \xrightarrow{\text{Pd}} \text{Biaryl Drug Intermediate}

Example Synthesis: Production of JAK2 inhibitors for myeloproliferative disorders achieves 76% yield in the critical coupling step .

Agrochemical Formulations

In crop protection agents, the pyrazole-boronate structure enhances systemic acquired resistance (SAR) in plants. Field trials demonstrate:

  • 42% reduction in Phytophthora infestans infection in potatoes

  • 58% control of Leptinotarsa decemlineata vs. 34% for chlorantraniliprole

Advanced Materials Synthesis

The compound polymerizes with dihaloarenes to create boron-doped conductive polymers:

  • Surface resistivity: 103^3-105^5 Ω/sq

  • Thermal stability up to 380°C (TGA)

ParameterRatingSource
GHS PictogramExclamation Mark
H-CodesH315-H319-H335
LD50_{50} (Oral Rat)980 mg/kg

Emerging Research Directions

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance process safety:

  • Residence time: 8.2 minutes vs. 12 hours batch

  • Space-time yield: 18.4 g/L·h vs. 1.2 g/L·h

Computational Optimization

Machine learning models predict optimal coupling conditions:

  • Random Forest regression achieves R2^2=0.94 for yield prediction

  • Bayesian optimization reduces catalyst loading by 40%

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